molecular formula C5H8N4O2 B2826415 1,2-dimethyl-5-nitro-1H-imidazol-4-amine CAS No. 21677-56-5

1,2-dimethyl-5-nitro-1H-imidazol-4-amine

Cat. No. B2826415
CAS RN: 21677-56-5
M. Wt: 156.145
InChI Key: MDFROIFVAUIFEP-UHFFFAOYSA-N
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Description

“1,2-dimethyl-5-nitro-1H-imidazol-4-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances . One method reported involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Chemical Reactions Analysis

The reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Safety and Hazards

While the specific safety and hazards of “1,2-dimethyl-5-nitro-1H-imidazol-4-amine” are not mentioned in the retrieved papers, it’s important to note that 5-nitroimidazoles have been found to possess a high mutagenic activity in prokaryotic micro-organisms .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research could focus on developing new synthesis methods and exploring further applications of imidazole derivatives.

properties

IUPAC Name

1,2-dimethyl-5-nitroimidazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-7-4(6)5(8(3)2)9(10)11/h6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFROIFVAUIFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-5-nitro-1H-imidazol-4-amine

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